3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-benzylsulfinyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H10N4OS/c10-8-11-9(13-12-8)15(14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
InChI Key |
NSWXEKBALYZONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The foundational step involves reacting 5-amino-1H-1,2,4-triazole-3-thiol with benzyl chloride under basic conditions. This method, reported in multiple studies, proceeds via nucleophilic displacement of the chloride by the thiolate ion.
-
Reagents : 5-Amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10 mmol), benzyl chloride (1.52 g, 12 mmol), NaOH (0.40 g, 10 mmol), ethanol (20 mL), water (10 mL).
-
Conditions : Stir at room temperature for 10 minutes, followed by evaporation and recrystallization from chloroform.
Key Characterization Data :
Alternative Pathways
While less common, alternative routes include:
-
Microwave-Assisted Synthesis : Using aminoguanidine and succinic anhydride to form triazole intermediates, followed by benzylation.
-
Solid-Phase Strategies : Oxidation-activation of thioethers to sulfones for orthogonal coupling, though this risks over-oxidation.
Oxidation to 3-(Benzylsulfinyl)-1H-1,2,4-triazol-5-amine
Oxidizing Agents and Conditions
The sulfanyl (-S-) to sulfinyl (-SO-) conversion requires controlled oxidation. Common reagents include:
Mechanistic Considerations
-
Regioselectivity : Oxidation preferentially targets the benzylsulfanyl group due to its electron-rich nature.
-
Over-Oxidation Risk : Excess oxidant or prolonged reaction times may yield sulfone (-SO2-) byproducts. Stoichiometric control is critical.
Characterization of Sulfinyl Product :
-
1H NMR (DMSO-d6): δ 7.40–7.32 (m, 5H, Ar-H), 4.52 (d, J = 12.8 Hz, 1H, SOCH2), 4.38 (d, J = 12.8 Hz, 1H, SOCH2), 5.60 (br s, 2H, NH2).
Challenges and Solutions
Tautomerism and Stability
1,2,4-Triazoles exhibit annular tautomerism, complicating regioselective functionalization. X-ray studies confirm N1-acylation in derivatives, ensuring consistent sulfinyl group placement.
Purification Difficulties
Sulfoxides are prone to racemization and degradation. Recommendations:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| mCPBA Oxidation | High yield, short reaction time | Costly reagent, requires anhydrous conditions |
| H2O2 Oxidation | Low cost, aqueous compatibility | Longer reaction time, lower yield |
| NaIO4 Oxidation | Mild conditions | Risk of over-oxidation |
Applications and Derivatives
The sulfinyl group enhances binding to serine proteases (e.g., FXIIa, thrombin), making this compound a candidate for anticoagulant development. Derivatives with N-butylamide or N-phenylamide moieties show IC50 values as low as 28 nM .
Chemical Reactions Analysis
Sulfinyl Group Transformations
The sulfinyl moiety participates in redox and substitution reactions:
-
Oxidation: Reacts with strong oxidizers (e.g., HO) to form sulfone derivatives, though direct evidence requires further study .
-
Nucleophilic substitution: The sulfur atom acts as a soft nucleophile in metal-catalyzed cross-coupling reactions .
Amino Group Reactions
The primary amine at position 5 undergoes:
-
Schiff base formation: Condenses with aldehydes/ketones to form imines .
-
Acylation: Reacts with acyl chlorides to yield amides, enhancing biological activity .
Condensation and Cyclization Reactions
The triazole core facilitates cyclocondensation with carbonyl compounds:
Example reaction:
Biological Interactions
The compound inhibits enzymes via covalent binding:
| Target Enzyme | IC | Mechanism | Biological Impact |
|---|---|---|---|
| Protoporphyrinogen oxidase | 28 nM | ROS generation in plant cells | Herbicidal activity |
| Thrombin | 41 nM | Covalent modification of active site | Anticoagulant properties |
Structural insight: The dihedral angle (81.05°) between triazole and benzene rings optimizes enzyme binding .
Comparative Reactivity with Analogues
Crystallographic and Structural Data
Scientific Research Applications
Herbicidal Applications
One of the primary applications of 3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine is in herbicides. Research indicates that it acts as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll biosynthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species when exposed to light, ultimately causing cell death in susceptible plant species.
Antimicrobial and Antifungal Activities
Beyond herbicidal properties, this compound has been explored for its antimicrobial and antifungal activities. Compounds with similar triazole structures have shown effectiveness against various pathogens. The specific interactions of this compound with microbial enzymes could be leveraged for developing new antimicrobial agents .
Potential Therapeutic Applications
The unique functional groups present in this compound suggest potential avenues for therapeutic applications. Studies have indicated that triazole derivatives can exhibit anticancer properties by interacting with DNA and proteins involved in cancer cell proliferation .
Case Studies
Several studies have investigated the anticancer potential of triazole derivatives:
Mechanism of Action
The mechanism of action of 3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfur Oxidation State: Sulfanyl (-S) derivatives (e.g., 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine) form robust hydrogen-bonded networks, critical for crystal packing .
- Aromatic vs. Heteroaryl Substituents : Aryl groups (e.g., phenyl, naphthyl) enhance anticancer activity, while heteroaryl substituents (e.g., pyridinyl) improve target specificity and solubility .
Key Observations :
Key Observations :
- Substituent-Activity Relationships : Electron-withdrawing groups (e.g., nitro) enhance antifungal activity, while bulky aromatic groups (e.g., naphthyl) improve anticancer potency .
- Mechanistic Insights : Triazole derivatives inhibit tubulin polymerization (anticancer) and fatty acid biosynthesis (antibacterial) .
Biological Activity
3-(Benzylsulfinyl)-1H-1,2,4-triazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzylsulfinyl derivatives with appropriate hydrazines or hydrazones under controlled conditions. Various methods have been reported in the literature, including microwave-assisted synthesis which enhances yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds based on the 3-amino-1,2,4-triazole scaffold demonstrated significant cytotoxicity against various cancer cell lines. The XTT assay revealed promising results with certain derivatives exhibiting IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.6 |
| 5-Aryl derivatives | MCF7 (Breast) | 3.2 |
| 3-Amino derivatives | HeLa (Cervical) | 4.8 |
Antifungal and Antibacterial Activities
Triazole compounds are also recognized for their antifungal and antibacterial properties. Studies have shown that certain derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The structural modifications on the triazole ring significantly influence their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | K. pneumoniae | 6.25 |
| Benzyl derivatives | P. aeruginosa | 12.5 |
| Other triazoles | E. coli | 10 |
The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For example, they may interfere with angiogenesis and tumor growth by modulating signaling pathways such as VEGF .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on Anticancer Effects : A derivative of this compound was tested in vivo using xenograft models which showed a significant reduction in tumor size compared to controls.
- Antifungal Efficacy : In a clinical setting, a triazole derivative was employed to treat systemic fungal infections in immunocompromised patients with notable success rates.
Q & A
Q. What are the optimal synthetic routes for 3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?
The synthesis typically involves oxidation of the corresponding thioether precursor (e.g., 3-(benzylthio)-1H-1,2,4-triazol-5-amine) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Key factors for yield optimization include:
- Reagent stoichiometry : A 1:1.2 molar ratio of thioether to oxidant ensures complete conversion to the sulfoxide without over-oxidation to sulfone .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) under mild heating (40–50°C) minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional methods .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Confirm sulfinyl group presence via H-NMR (δ 2.8–3.2 ppm for CHSO) and C-NMR (δ 50–55 ppm for sulfinyl carbon) .
- Mass spectrometry : ESI-MS should show [M+H] at m/z 263.1 (CHNOS) .
- Elemental analysis : Match calculated vs. observed C, H, N, S, and O percentages (error < ±0.3%) .
Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?
Crystallization difficulties arise from the sulfinyl group’s polarity and conformational flexibility:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity .
- Slow evaporation : At 4°C over 7–10 days yields monoclinic crystals suitable for X-ray diffraction .
- SHELX refinement : For resolving disorder in the sulfinyl moiety, anisotropic displacement parameters and restraints are critical .
Advanced Research Questions
Q. How does the sulfinyl group influence the compound’s electronic properties and biological activity?
The sulfinyl group:
- Enhances dipole moment : Increases polarity (calculated dipole moment ~4.2 D), improving membrane permeability .
- Modulates H-bonding : The sulfinyl oxygen acts as a H-bond acceptor, enhancing interactions with enzymes like ketol-acid reductoisomerase (Ki = 0.8 μM vs. 2.3 μM for thioether analog) .
- Reduces metabolic stability : Sulfoxide is prone to enzymatic reduction in vivo, requiring prodrug strategies for sustained activity .
Q. How can researchers resolve contradictions in reported crystallographic data for this compound?
Discrepancies in bond lengths/angles (e.g., S–O = 1.45–1.49 Å vs. 1.51 Å in some studies) may arise from:
- Thermal motion artifacts : Use low-temperature (100 K) data collection to minimize atomic displacement .
- Tautomeric ambiguity : Validate tautomerism via Hirshfeld surface analysis (e.g., N–H···O vs. N–H···N interactions) .
- Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals, ensuring R-factor convergence < 5% .
Q. What computational methods are most effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : At the B3LYP/6-311++G(d,p) level, compute Fukui indices to identify reactive sites (e.g., C5 of triazole as electrophilic center, f = 0.12) .
- MD simulations : Solvent effects (e.g., DMSO vs. water) on transition-state energy can predict regioselectivity (ΔΔG‡ < 2 kcal/mol favors sulfinyl group retention) .
- QTAIM analysis : Electron density at bond critical points (ρ ~0.25 e/Å) confirms sulfinyl group’s susceptibility to nucleophilic attack .
Q. How can researchers design derivatives to improve thermal stability without compromising bioactivity?
Strategies include:
- Heterocyclic fusion : Introduce pyridine or tetrazole rings (e.g., 3-(tetrazol-5-yl)- analogs), increasing decomposition temperature (Td) from 180°C to 220°C .
- Salt formation : Guanidinium salts of sulfinyl-triazoles show enhanced thermal stability (Td > 250°C) and retained antimicrobial IC (~5 μM) .
- Steric hindrance : Ortho-substituted benzyl groups reduce rotational freedom, improving crystallinity and stability (ΔHfus increased by 30%) .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- HPLC-MS/MS : Using a C18 column (ACN/0.1% formic acid gradient), monitor sulfoxide-to-thioether reduction (retention time shift from 8.2 to 9.5 min) .
- EPR spectroscopy : Detect radical intermediates (e.g., sulfinyl radicals, g = 2.003) during photodegradation .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes (ΔΔG > 1.5 kcal/mol) upon degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
